molecular formula C15H20N4O8 B1421966 Boc-l-dab(dnp)-oh CAS No. 1263045-99-3

Boc-l-dab(dnp)-oh

Cat. No. B1421966
M. Wt: 384.34 g/mol
InChI Key: QUKMUFMHGRNDHI-NSHDSACASA-N
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Description

“Boc-l-dab(dnp)-oh” is a chemical compound. Its molecular formula is C14H26N2O6 and it has a molecular weight of 318.37 . It’s also known as (S)-2,4-BIS-TERT-BUTOXYCARBONYLAMINO-BUTYRIC ACID .


Physical And Chemical Properties Analysis

“Boc-l-dab(dnp)-oh” has a molecular formula of C14H26N2O6 and a molecular weight of 318.37 . More detailed physical and chemical properties weren’t available in the search results.

Scientific Research Applications

Cancer Treatment and Drug Delivery Systems

  • Enhanced Antitumor Activity : Derivatives of betulin, such as Boc-l-Dab(dnp)-oh, have shown significant anticancer properties. A study focusing on betulin derivatives synthesized with amino acids including Boc-l-Dab(dnp)-oh demonstrated enhanced solubility and transport through cell membranes, resulting in increased cytotoxicity in epidermoid carcinoma cells. These findings suggest the potential of Boc-l-Dab(dnp)-oh derivatives in cancer therapy due to their specific toxicity against cancer cells (Drąg-Zalesińska et al., 2015).

Nanotechnology and Material Science

  • Nanoparticle Conjugation : The conjugation of peptides to nanoparticles, including those modified with Boc-l-Dab(dnp)-oh, has shown promise in targeting and treating cancer cells more effectively. Research on peptide-conjugated nanoparticles, specifically targeting colon and breast cancer cell lines, indicates improved activity of these conjugates, leading to higher levels of DNA disintegration and apoptosis in cancer cells (Banerjee et al., 2019).

Safety And Hazards

The safety data sheet for “Boc-l-dab(dnp)-oh” suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of accidental exposure, the recommended first aid measures include moving to fresh air, rinsing with water, and seeking medical attention .

properties

IUPAC Name

(2S)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKMUFMHGRNDHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-l-dab(dnp)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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